molecular formula C14H17NO B13537163 3-(6-Methoxynaphthalen-2-yl)propan-1-amine

3-(6-Methoxynaphthalen-2-yl)propan-1-amine

Cat. No.: B13537163
M. Wt: 215.29 g/mol
InChI Key: IDHQNZNUDGPEBK-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)propan-1-amine is an organic compound with the molecular formula C14H17NO. This compound features a naphthalene ring substituted with a methoxy group at the 6-position and an amine group at the 1-position of a propyl chain. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)propan-1-amine typically involves the reaction of 6-methoxynaphthalene with a suitable propylamine derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as solvent extraction, purification, and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the naphthalene ring and the presence of the propylamine chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

3-(6-methoxynaphthalen-2-yl)propan-1-amine

InChI

InChI=1S/C14H17NO/c1-16-14-7-6-12-9-11(3-2-8-15)4-5-13(12)10-14/h4-7,9-10H,2-3,8,15H2,1H3

InChI Key

IDHQNZNUDGPEBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCCN

Origin of Product

United States

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